molecular formula C20H17NO5 B11279410 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11279410
M. Wt: 351.4 g/mol
InChI Key: VPYNGHOUDYJFNA-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a chromeno-oxazinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Chromeno-Oxazinone Framework Construction: This involves the condensation of a suitable chromene derivative with an amine, followed by cyclization to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazinone ring, potentially opening it to form amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxole and chromeno-oxazinone systems.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H17NO5/c1-12-6-19(22)26-20-14(12)3-5-16-15(20)9-21(10-23-16)8-13-2-4-17-18(7-13)25-11-24-17/h2-7H,8-11H2,1H3

InChI Key

VPYNGHOUDYJFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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